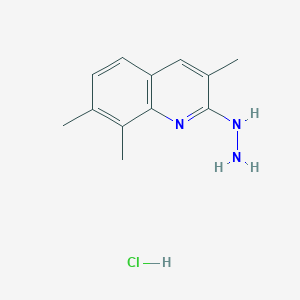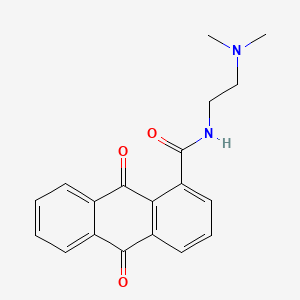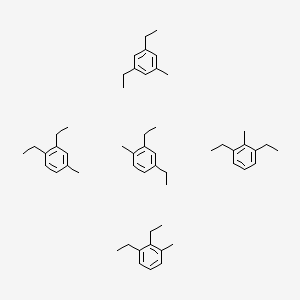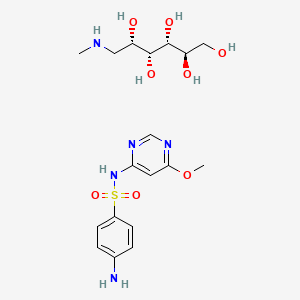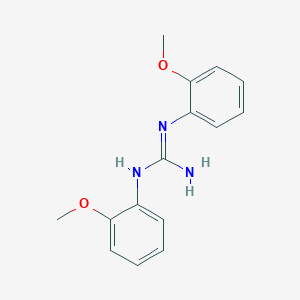
N,N'-Bis(2-methoxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-methoxyphenyl)guanidine is a compound belonging to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5 Guanidines are known for their strong basicity and ability to form stable complexes with various metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for guanidine synthesis.
Another method involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines . This method is convenient and avoids the use of toxic reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of N,N’-Bis(2-methoxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency in industrial settings.
化学反応の分析
Types of Reactions
N,N’-Bis(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-methoxyphenyl)guanidine oxides, while substitution reactions can produce a variety of substituted guanidines with different functional groups.
科学的研究の応用
N,N’-Bis(2-methoxyphenyl)guanidine has several scientific research applications, including:
作用機序
The mechanism of action of N,N’-Bis(2-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The guanidine group can form stable complexes with metals, which can influence the compound’s reactivity and biological activity. The methoxyphenyl groups may also contribute to the compound’s overall stability and ability to interact with specific molecular targets.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-methylphenyl)guanidine: Similar in structure but with methyl groups instead of methoxy groups.
N,N’-Bis(2-tolyl)guanidine: Contains tolyl groups instead of methoxyphenyl groups.
Uniqueness
N,N’-Bis(2-methoxyphenyl)guanidine is unique due to the presence of methoxy groups, which can influence its chemical properties and potential applications. The methoxy groups can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
特性
CAS番号 |
6268-03-7 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
1,2-bis(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-9-5-3-7-11(13)17-15(16)18-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H3,16,17,18) |
InChIキー |
SUWFNJNGGZUBSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
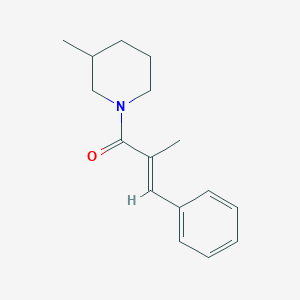
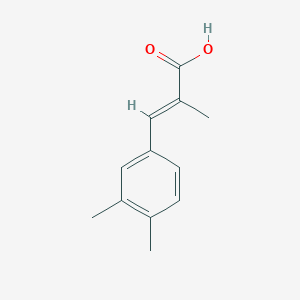
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)

